molecular formula C21H20GeO2 B12540766 Propanoic acid, 3-(triphenylgermyl)- CAS No. 142208-35-3

Propanoic acid, 3-(triphenylgermyl)-

Katalognummer: B12540766
CAS-Nummer: 142208-35-3
Molekulargewicht: 377.0 g/mol
InChI-Schlüssel: BLWIBCLMACFECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 3-(triphenylgermyl)-: is an organogermanium compound that features a propanoic acid backbone with a triphenylgermyl group attached to the third carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(triphenylgermyl)- typically involves the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide. The reaction proceeds as follows :

Industrial Production Methods: While specific industrial production methods for propanoic acid, 3-(triphenylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Propanoic acid, 3-(triphenylgermyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phenylmagnesium bromide: Used in substitution reactions.

    Lithium aluminium hydride (LiAlH4): Used in reduction reactions.

Major Products Formed:

Wirkmechanismus

The mechanism of action of propanoic acid, 3-(triphenylgermyl)- involves its interaction with various molecular targets. The compound’s triphenylgermyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Propanoic acid, 3-(triphenylgermyl)- is unique due to its specific structure, which combines a propanoic acid backbone with a triphenylgermyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

142208-35-3

Molekularformel

C21H20GeO2

Molekulargewicht

377.0 g/mol

IUPAC-Name

3-triphenylgermylpropanoic acid

InChI

InChI=1S/C21H20GeO2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24)

InChI-Schlüssel

BLWIBCLMACFECH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Ge](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.